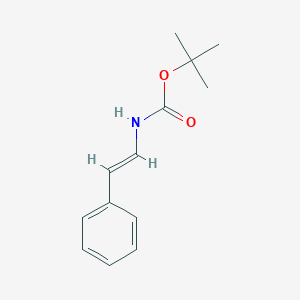
2-(2,4-Dimethylphenyl)piperidine
Overview
Description
2-(2,4-Dimethylphenyl)piperidine is a chemical compound with the CAS Number: 383128-60-7 . Its molecular weight is 189.3 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19N/c1-10-6-7-12 (11 (2)9-10)13-5-3-4-8-14-13/h6-7,9,13-14H,3-5,8H2,1-2H3 . This indicates that the molecule consists of 13 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom .Scientific Research Applications
Pharmaceutical Applications :
- Diphenidine Analogs : Diphenidine, a compound structurally related to 2-(2,4-Dimethylphenyl)piperidine, has been studied for its potential dissociative anesthetic properties. It's shown to inhibit N-methyl-D-aspartate-mediated synaptic potentials, similar to ketamine, indicating possible use in anesthetic applications (Wallach et al., 2015).
- Antimyotonic Agents : Analogues of tocainide, which include compounds similar to this compound, have been synthesized as skeletal muscle sodium channel blockers. These show potential in developing treatments for myotonia (Catalano et al., 2008).
Materials Science :
- Nonlinear Optical Materials : Studies have focused on the structure-nonlinear optical performance relationship of piperidine derivatives, including this compound. Such materials are crucial in fiber optic communications and optical signal processing (Ömer Tamer, 2016).
Chemical Analysis and Synthesis :
- Analytical Characterization : Research has been conducted on the synthesis and analytical characterization of diphenidine and its isomers, which are closely related to this compound. This includes methods for differentiating between isomeric compounds, which is important in chemical analysis and forensic toxicology (McLaughlin et al., 2016).
Peptide Synthesis :
- Protecting Groups in Peptide Synthesis : The 2,4-dimethylpent-3-yloxycarbonyl (Doc) group, related to this compound, has been presented as a new protecting group for tyrosine in solid-phase peptide synthesis. It shows improved stability towards nucleophiles compared to traditional protecting groups (Rosenthal et al., 1997).
Antioxidant Research :
- Antioxidant Potency : Piperidine derivatives have been synthesized and studied for their antioxidant properties. For example, a study on 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one revealed significant antioxidant efficacy [(
Future Directions
Piperidine and its derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2-(2,4-Dimethylphenyl)piperidine, is an important task of modern organic chemistry . The pharmaceutical relevance of both piperine and piperidine against different types of cancers has been highlighted in recent studies .
Mechanism of Action
- The primary targets of 2-(2,4-Dimethylphenyl)piperidine are not explicitly mentioned in the available literature. However, piperidine derivatives, in general, have been studied for their diverse biological activities. These include anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
- Piperine, for instance, activates pathways such as NF-κB and PI3k/Akt, which play crucial roles in cancer progression. These pathways regulate processes like apoptosis and inflammation .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
properties
IUPAC Name |
2-(2,4-dimethylphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-6-7-12(11(2)9-10)13-5-3-4-8-14-13/h6-7,9,13-14H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFJMPOSDNWMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCCCN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302365 | |
| Record name | 2-(2,4-Dimethylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383128-60-7 | |
| Record name | 2-(2,4-Dimethylphenyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dimethylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-acetyloxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate](/img/structure/B1638217.png)






![4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B1638257.png)




![4-[(Methoxybenzylidene)amino]stilbene](/img/structure/B1638273.png)